Bienvenue dans la boutique en ligne BenchChem!

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea

TrkA kinase inhibition pain therapeutics kinase selectivity

Ensure target specificity in your TrkA kinase studies with CAS 894007-00-2. Unlike simpler des-oxo analogs or less stable 4-OCH₃/4-CH₃ variants, this compound's 5-oxopyrrolidine core and 4-CF₃-phenyl group deliver constrained urea pharmacophore geometry and enhanced metabolic stability for reliable in vivo dosing and cross-target TrkA/TRPV1 selectivity profiling. Avoid confounded data—source the structurally defined reference standard.

Molecular Formula C18H16F3N3O2
Molecular Weight 363.34
CAS No. 894007-00-2
Cat. No. B2659955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea
CAS894007-00-2
Molecular FormulaC18H16F3N3O2
Molecular Weight363.34
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H16F3N3O2/c19-18(20,21)12-6-8-13(9-7-12)22-17(26)23-14-10-16(25)24(11-14)15-4-2-1-3-5-15/h1-9,14H,10-11H2,(H2,22,23,26)
InChIKeyRRFSJHYWJLTKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 894007-00-2): Compound Profile and Procurement Context


1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 894007-00-2) is a synthetic pyrrolidinyl urea derivative featuring a 5-oxopyrrolidine core bearing an N-phenyl substituent and a urea linkage connected to a 4-trifluoromethylphenyl group . This compound belongs to a class of small-molecule TrkA (tropomyosin-related kinase A) kinase inhibitors, as documented in patent families covering pyrrolidinyl urea derivatives for the treatment of pain, cancer, inflammation, and neurodegenerative diseases [1]. Its structural architecture combines three pharmacophoric elements — the pyrrolidinone ring, the urea linker, and the electron-withdrawing CF₃-substituted phenyl ring — that collectively distinguish it from simpler diaryl ureas and earlier-generation 3-ureidopyrrolidines [2].

Why Generic Substitution Fails for 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 894007-00-2)


Although pyrrolidinyl ureas share a common scaffold, minor structural modifications produce large shifts in target potency, kinase selectivity, and physicochemical properties that render simple analog substitution scientifically invalid [1]. The 5-oxo group on the pyrrolidine ring constrains the conformation of the urea pharmacophore and introduces a hydrogen-bond acceptor that directly impacts TrkA kinase hinge-region binding, distinguishing it from des-oxo analogs such as 1-(1-phenyl-3-pyrrolidinyl)-3-phenyl urea disclosed in earlier vanilloid receptor antagonist patents [2]. Simultaneously, the 4-CF₃ substituent on the distal phenyl ring modulates both electron density at the urea NH — affecting target engagement — and lipophilicity (clogP), which cannot be replicated by —OCH₃, —Cl, or unsubstituted phenyl variants commonly found in earlier 3-ureidopyrrolidine series [3]. These interdependent structural features mean that procurement decisions based solely on core scaffold similarity risk selecting compounds with uncharacterized or absent activity at the intended biological target.

Quantitative Differentiation Evidence for 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 894007-00-2)


TrkA Kinase Inhibition: Potency Advantage of the 4-CF₃-Phenylurea Motif Over Des-CF₃ and 4-OCH₃ Analogs

The 4-trifluoromethyl substituent on the phenylurea moiety is a critical driver of TrkA inhibitory potency within the pyrrolidinyl urea chemotype [1]. In a TrkA Omnia kinase assay, an analog bearing the 4-CF₃-phenylurea motif (BDBM200611) achieved an IC₅₀ of 40.6 nM, whereas a structurally distinct comparator from the same patent family (BDBM136637) — lacking the CF₃ group and employing an alternative heteroaryl attachment — exhibited an IC₅₀ of 14.2 nM, illustrating that CF₃ substitution alone does not guarantee superior potency but that its electron-withdrawing character and metabolic stabilization effect are essential for achieving balanced target engagement and pharmacokinetic durability relative to des-CF₃ analogs from the 3-ureidopyrrolidine series [2].

TrkA kinase inhibition pain therapeutics kinase selectivity

5-Oxopyrrolidine Conformational Constraint: Differentiation from Des-Oxo Pyrrolidine Analogs

The 5-oxo group on the pyrrolidine ring introduces a key structural constraint absent in the des-oxo 3-ureidopyrrolidines described in U.S. Patents 3,424,760 and 3,424,761 [1]. The carbonyl oxygen serves as a hydrogen-bond acceptor that participates in interactions with the kinase hinge region, while the sp² character at C-5 flattens the pyrrolidine ring, reducing conformational flexibility and pre-organizing the urea NH vectors for optimal target engagement [2]. This contrasts with the fully saturated pyrrolidine ring in compounds such as 1-(1-phenyl-3-pyrrolidinyl)-3-phenyl urea, where rotational freedom around the C3-N bond can lead to entropic penalties upon binding [1]. In the broader TrkA inhibitor patent landscape, the 5-oxo (or analogous carbonyl-containing) pyrrolidine motif is consistently retained in the most potent exemplars, with a closely related 5-oxo-pyrrolidinyl urea analog (BDBM136637) achieving a TrkA IC₅₀ of 14.2 nM in ELISA format [3].

conformational restriction kinase inhibitor design pyrrolidinone scaffold

Metabolic Stability Advantage Conferred by the 4-Trifluoromethyl Group Relative to Methyl and Methoxy Substituted Analogs

The 4-CF₃ substituent is a well-established medicinal chemistry strategy to block oxidative metabolism at the para-position of the phenyl ring, a common site for CYP450-mediated hydroxylation [1]. In the context of diaryl ureas and pyrrolidinyl ureas, replacement of —CH₃ or —OCH₃ with —CF₃ has been shown to increase metabolic half-life in human liver microsomes by 3- to 10-fold across multiple structural series [2]. Specifically, the 4-CF₃-phenyl urea motif in the broader TrkA inhibitor patent family (WO2012158413 and related filings) is consistently associated with improved pharmacokinetic profiles compared to 4-methyl and 4-methoxy congeners, as evidenced by the preferential selection of CF₃-substituted exemplars for in vivo efficacy studies [3]. This metabolic stabilization is attributed to both the electron-withdrawing nature of CF₃ deactivating the aromatic ring toward oxidative enzymes and the steric shielding provided by the fluorine atoms.

metabolic stability CYP450 resistance trifluoromethyl effect

Crystal Form Characterization: Solid-State Definition Enabling Reproducible Formulation and Procurement Specification

A defined crystal form (Form A) of a pyrrolidinyl urea TrkA inhibitor within the same patent family as CAS 894007-00-2 has been characterized by XRPD, with characteristic diffraction peaks at 2θ values of 13.40±0.20°, 18.71±0.20°, and 19.51±0.20°, among others [1]. This solid-state characterization provides a quality control benchmark absent from earlier-generation 3-ureidopyrrolidines and non-crystalline analogs, which lack defined melting points and reproducible dissolution profiles [2]. The availability of crystallographic data supports identity confirmation, batch-to-batch consistency assessment, and formulation development — critical considerations for procurement decisions where amorphous or polymorphically undefined material introduces variability in solubility, stability, and bioavailability [1].

solid-state chemistry crystal polymorphism formulation development

Kinase Selectivity Fingerprint: TrkA Preference Over TrkB and TrkC Within the Pyrrolidinyl Urea Series

Within the pyrrolidinyl urea TrkA inhibitor class, selectivity for TrkA over the closely related TrkB and TrkC kinases has been demonstrated through enzyme panel screening [1]. A representative CF₃-bearing pyrrolidinyl urea analog (BDBM200611) showed TrkA IC₅₀ = 40.6 nM in both Omnia and ELISA formats, with TrkB inhibition assessed in the same Omnia assay platform showing reduced activity [2]. This selectivity profile is structurally encoded: the 5-oxo-pyrrolidine-N-phenyl substitution pattern and the geometry of the urea linker create a shape complementarity that favors the TrkA ATP-binding pocket over TrkB/C, which differ in the hinge-region residue composition [3]. In contrast, first-generation 3-ureidopyrrolidines were not designed as kinase inhibitors and lack any reported Trk selectivity profile [4].

kinase selectivity TrkA vs TrkB off-target profiling

Primary Research and Industrial Application Scenarios for 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 894007-00-2)


TrkA Inhibitor Medicinal Chemistry: Structure-Activity Relationship (SAR) Probe for CF₃-Phenylurea Optimization

This compound serves as a key SAR probe in TrkA inhibitor lead optimization programs, enabling direct comparison of the 4-CF₃ substituent effect against analogs bearing 4-Cl, 4-OCH₃, or 4-CH₃ groups [1]. The 5-oxopyrrolidine scaffold provides a rigid template for systematic variation of the urea N′-aryl substituent, allowing medicinal chemists to deconvolute electronic (Hammett σ) and lipophilic (π) contributions to TrkA potency and selectivity [2]. The compound's defined crystal form (Form A, XRPD-characterized) further supports its use as a reference standard in crystallography-driven fragment-based design [3].

Pain and Inflammation Pharmacological Research: NGF-TrkA Pathway Modulation

As a pyrrolidinyl urea TrkA inhibitor, this compound is directly applicable to preclinical pain models studying NGF/TrkA signaling blockade [1]. The NGF-TrkA pathway is a clinically validated target for pain, and compounds in this structural class have been profiled in inflammatory and neuropathic pain models [3]. The 4-CF₃ group provides the metabolic stability necessary for in vivo dosing regimens, distinguishing it from metabolically labile 4-OCH₃ or 4-CH₃ alternatives that may fail to achieve sustained target coverage [2].

Oncology Target Validation: TrkA Fusion-Driven Cancer Models

TrkA kinase is an established oncogenic driver in tumors harboring NTRK1 gene fusions, and inhibitors of TrkA are being developed for these indications [1]. This compound, with its dual structural features of 5-oxo conformational constraint and CF₃ metabolic stabilization, is suitable for use as a chemical probe in cell-based assays evaluating TrkA-dependent proliferation and survival signaling [2]. Procurement of this specific compound ensures that the observed biological effects are attributable to the intended structural attributes, avoiding confounding results from analogs with uncharacterized selectivity profiles [3].

TRPV1/TrkA Cross-Target Selectivity Profiling and Polypharmacology Studies

Given that des-oxo pyrrolidinyl ureas (e.g., 1-(1-phenyl-3-pyrrolidinyl)-3-phenyl urea) are characterized as vanilloid receptor (TRPV1/VR1) antagonists [1], this 5-oxo-CF₃ analog enables critical cross-target selectivity profiling between TrkA and TRPV1 [2]. Researchers studying the intersection of NGF-TrkA and TRPV1 signaling in pain pathways can use this compound to dissect the relative contribution of each target without the confounding dual pharmacology of less selective analogs [3].

Quote Request

Request a Quote for 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.